Product packaging for SR8993(Cat. No.:CAS No. 1594121-16-0)

SR8993

Cat. No.: B610981
CAS No.: 1594121-16-0
M. Wt: 412.5974
InChI Key: UTSJKSDPSCCJFP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SR8993 is a potent and selective small-molecule agonist of the Nociceptin Opioid Peptide (NOP) receptor, the fourth member of the opioid receptor family . Research indicates that activation of the NOP receptor by this compound modulates key neural pathways involved in reward, addiction, and the extinction of fear memories . Studies have demonstrated that NOP receptor agonism can block the rewarding effects of substances like cocaine and morphine in conditioned place preference paradigms, positioning NOP agonists like this compound as promising candidates for the research and development of treatments for substance use disorders . Furthermore, this compound has been specifically identified in research investigating the extinction of fear memories, a critical process in exposure-based therapies for conditions such as post-traumatic stress disorder (PTSD) and other anxiety disorders . By targeting the NOP receptor, this compound offers researchers a valuable pharmacological tool to probe the neurobiology of addiction and fear extinction. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1594121-16-0

Molecular Formula

C25H37FN4

Molecular Weight

412.5974

IUPAC Name

1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-(3R)-3-pyrrolidinyl-1H-benzimidazole

InChI

InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1

InChI Key

UTSJKSDPSCCJFP-HXUWFJFHSA-N

SMILES

FC1=CC=C2C(N=C([C@H]3CNCC3)N2C4CCN(CC5CCCCCCC5)CC4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-8993;  SR 8993;  SR8993

Origin of Product

United States

Molecular and Cellular Pharmacology of Sr8993

Elucidation of NOP Receptor Selectivity and Potency of SR8993

Characterizing the interaction of this compound with the NOP receptor is crucial to understanding its mechanism of action.

In Vitro Receptor Binding and Activation Profiling (e.g., HEK Cells)

In vitro studies, often utilizing cell lines such as Human Embryonic Kidney (HEK) cells expressing the NOP receptor, are fundamental in determining the binding affinity and functional potency of compounds like this compound. HEK293 cells are commonly used in receptor binding assays due to their high transfection efficiency and low endogenous receptor expression, which allows for robust expression of recombinant receptors and reduced background interference. cytion.commdpi.complos.org While specific detailed data on this compound binding and activation in HEK cells were not extensively detailed in the provided search results beyond its characterization as a potent NOP agonist, these cell systems are standard for such profiling. researchgate.nettargetmol.com

Comparative Analysis with Other Opioid Receptors (μ, κ, δ)

A key aspect of this compound's pharmacological profile is its selectivity for the NOP receptor over the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). The NOP receptor shares significant sequence homology with these classical opioid receptors but exhibits distinct pharmacological properties. wikipedia.org Studies have shown that this compound possesses unusually high selectivity for the NOP receptor. It demonstrates greater than 100-fold selectivity for the NOP receptor compared to the μ-opioid receptor and essentially no activity at the κ- or δ-opioid receptors. nih.govd-nb.info This high selectivity is a defining characteristic of this compound, differentiating it from less selective compounds. researchgate.net

Data on the comparative selectivity of this compound can be summarized as follows:

Receptor TypeSelectivity/ActivitySource
NOPPotent agonist, High affinity researchgate.nettargetmol.com
μ-opioid>100-fold less selective than NOP nih.govd-nb.info
κ-opioidEssentially no activity nih.govd-nb.info
δ-opioidEssentially no activity nih.govd-nb.info

Intracellular Signaling Cascades Modulated by this compound-NOP Receptor Interaction

Upon activation by agonists like this compound, the NOP receptor initiates intracellular signaling cascades typical of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov

G-Protein Coupling and Adenylyl Cyclase Inhibition

The NOP receptor is primarily coupled to inhibitory G proteins, specifically Gαi or Gαo subunits. wikipedia.orgnih.gov This coupling is a canonical signaling pathway for many GPCRs and leads to the modulation of downstream effectors. ebi.ac.ukyeastgenome.org A major consequence of NOP receptor coupling to Gαi/o is the inhibition of adenylyl cyclase (AC). wikipedia.orgnih.govebi.ac.uk Adenylyl cyclase is the enzyme responsible for catalyzing the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmedchemexpress.com

Regulation of Cyclic Adenosine Monophosphate (cAMP) Levels

The inhibition of adenylyl cyclase by activated NOP receptors results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.govebi.ac.uk cAMP is a crucial second messenger involved in a wide range of cellular processes. nih.govwikipedia.orgwikipedia.org A reduction in cAMP levels can impact the activity of downstream signaling molecules, notably protein kinase A (PKA), which is a primary effector of cAMP. nih.govwikipedia.org This decrease in cAMP is a key mechanism by which NOP receptor activation exerts its cellular effects.

Exploration of Secondary Messenger Systems (e.g., PLA2, MAPK)

Beyond the canonical Gαi/o-mediated inhibition of adenylyl cyclase and reduction in cAMP, NOP receptor activation can also influence other secondary messenger systems. NOP receptors acting through Gαi/o pathways have been shown to activate Phospholipase A2 (PLA2). wikipedia.orgmdpi.com PLA2 is an enzyme that hydrolyzes phospholipids, leading to the release of fatty acids, such as arachidonic acid, which can act as second messengers or be further metabolized into signaling molecules. nih.govnih.gov

The activation of PLA2 can, in turn, initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades. wikipedia.orgnih.gov MAPK pathways are involved in various cellular processes, including proliferation, differentiation, and stress responses. wikipedia.orgnih.gov While the direct link between this compound and the activation of PLA2 and MAPK via the NOP receptor was not explicitly detailed for this compound itself in the provided results, the general mechanism of NOP receptor signaling through Gαi/o leading to PLA2 and MAPK activation has been established for the NOP receptor. wikipedia.orgmdpi.com This suggests that this compound, as a NOP agonist, would likely engage these pathways.

Ion Channel Modulation (e.g., Potassium and Calcium Channels)

G protein-coupled receptors, including OPRL1, can modulate ion channel activity, influencing cellular excitability and function drugbank.comsophion.com. Activation of OPRL1 by agonists is known to signal via G proteins, which can lead to the inhibition of adenylate cyclase activity and calcium channel activity drugbank.com.

While specific detailed research findings on this compound's direct modulation of potassium and calcium channels are not extensively detailed in the provided search results, the general mechanism of OPRL1 receptor activation suggests an inhibitory effect on calcium channel activity through G protein signaling drugbank.com. Potassium channels play a crucial role in membrane repolarization and regulating neuronal excitability sophion.comnih.gov. Changes in potassium channel activity can significantly impact the resting membrane potential and the firing properties of neurons sophion.comnih.gov. Calcium channels are essential for various neuronal functions, including neurotransmitter release and the generation of action potentials sophion.comnih.gov. Their modulation can therefore profoundly affect synaptic transmission and neuronal signaling sophion.comnih.gov.

Cellular Responses Induced by this compound Activation

Activation of the OPRL1 receptor by this compound triggers a cascade of intracellular events that translate into observable cellular responses, particularly within the nervous system nih.govnih.govthe-scientist.comresearchgate.net.

Impact on Neuronal Excitability and Firing

Neuronal excitability refers to the readiness of a neuron to generate action potentials, while firing describes the actual generation and propagation of these electrical signals izhikevich.orgfrontiersin.org. The activity of ion channels, particularly sodium, potassium, and calcium channels, is fundamental to regulating neuronal excitability and firing patterns sophion.comnih.govnih.gov.

Research indicates that this compound, as a selective NOP-R agonist, can influence neuronal activity. Studies in mouse models have shown that systemic and central amygdala infusion of this compound impaired fear memory consolidation nih.govnih.govresearchgate.net. This effect suggests an impact on the neural circuits involved in fear processing, where neuronal excitability and firing play critical roles nih.govnih.govresearchgate.net. While the precise mechanisms by which this compound modulates neuronal firing are not explicitly detailed in terms of specific ion channel currents in the provided results, its action via OPRL1, which can inhibit calcium channels, would generally lead to a decrease in excitatory signaling drugbank.com. This reduction in calcium influx could reduce neurotransmitter release and consequently decrease neuronal firing or alter firing patterns drugbank.comsophion.comnih.gov.

Regulation of Gene Expression Associated with OPRL1 Activity

The activation of G protein-coupled receptors like OPRL1 can lead to changes in gene expression, influencing the long-term function and plasticity of cells drugbank.com. Studies have investigated the relationship between OPRL1 activity and gene regulation, particularly in the context of stress responses and neurological disorders nih.govnih.govthe-scientist.comresearchgate.netemory.edu.

Research using a mouse model of dysregulated fear found altered expression of the Oprl1 gene within the amygdala nih.govnih.govthe-scientist.comresearchgate.net. This altered expression was observed in mice subjected to severe stress the-scientist.comemory.edu. Specifically, the Oprl1 gene, which encodes the NOP receptor, was found to be more active in mice subjected to extreme stress compared to controls the-scientist.com. In the context of fear learning, Oprl1 normally becomes turned off, but in mice previously exposed to stress, the gene stayed on emory.edu. This suggests that dysregulation of OPRL1 expression is associated with altered fear processing nih.govnih.govthe-scientist.comresearchgate.netemory.edu.

Preclinical in Vivo Pharmacological Research Utilizing Sr8993

Behavioral Phenotyping in Rodent Models

Behavioral phenotyping in rodent models is a crucial aspect of preclinical research, allowing for the assessment of a compound's effects on various aspects of behavior, including anxiety-like states and general motor activity criver.comnih.gov.

Assessment of Anxiolytic-Like Effects in Naïve Animals

Studies have evaluated the anxiolytic-like effects of SR8993 in naïve rodent cohorts. In male Wistar rats, this compound demonstrated mild anxiolytic-like activity in the absence of alcohol exposure nih.govnih.gov. Notably, this compound exhibited high efficacy in reversing pronounced anxiogenic-like behavior observed during withdrawal from a high dose of alcohol nih.govnih.gov. This suggests a potential role for this compound in alleviating anxiety associated with alcohol withdrawal. The elevated plus-maze is a common behavioral test used to examine anxiety-like behaviors in rodents and screen compounds for potential anxiolytic activity criver.com.

Evaluation of Motor Activity and General Behavioral Parameters

Evaluation of motor activity and general behavioral parameters is essential to distinguish specific behavioral effects from non-specific effects like sedation nih.govcriver.com. In studies investigating this compound, a dose that was effective in reducing alcohol-related behaviors (1.0 mg/kg) did not appear to cause significant non-specific effects such as sedation, as a range of control behaviors remained unaffected nih.gov. Systemic administration of this compound has been reported not to induce differences in locomotor activity in mice, as evaluated using the open field test researchgate.netnih.gov. The open field test is a widely used assay to assess spontaneous exploratory behaviors, including locomotion and rearing biospective.com. Other methods for measuring rodent motor activity include running wheels and automated home-cage monitoring systems that track movement and basic behavioral patterns ugobasile.comfrontiersin.org.

Investigations of this compound in Models of Dysregulated Fear Memory

This compound has been investigated in rodent models designed to mimic aspects of dysregulated fear memory, which are relevant to conditions like PTSD nih.gov.

Impairment of Fear Memory Consolidation in Mouse Models

Research in mouse models has shown that this compound can impair fear memory consolidation nih.gov. Systemic administration of this compound immediately after fear conditioning caused impaired cued-fear memory consolidation researchgate.netnih.gov. Similarly, direct infusion of this compound into the central amygdala immediately after fear conditioning also impaired cued-fear memory consolidation researchgate.netnih.gov. Furthermore, this compound impaired cued-fear memory consolidation in mice that had prior exposure to immobilization stress, a model used to induce PTSD-like phenotypes researchgate.netnih.gov. This suggests that this compound can block fear memory consolidation even in the context of stress-induced fear dysregulation nih.gov.

Here is a summary of findings regarding this compound's effect on fear memory consolidation:

Model SystemAdministration RouteTiming Relative to Fear ConditioningEffect on Cued-Fear Memory ConsolidationCitation
Mouse (Control)Systemic (Intraperitoneal)Immediately afterImpaired researchgate.netnih.gov
Mouse (Control)Central Amygdala InfusionImmediately afterImpaired researchgate.netnih.gov
Mouse (PTSD-like model)Systemic (Intraperitoneal)Immediately afterImpaired researchgate.netnih.gov
Mouse (Control)Systemic (Intraperitoneal)30 min beforeImpaired researchgate.netnih.gov

Regional Brain Activity and Mechanism of Action in Amygdala-Dependent Fear Circuits

The amygdala is a critical brain region involved in the development and storage of fear memory nih.govi-med.ac.at. Studies have investigated the mechanism of action of this compound within amygdala-dependent fear circuits. This compound is a highly selective NOP-receptor agonist researchgate.netnih.gov. The Oprl1 gene encodes the NOP receptor, and altered expression of this gene within the amygdala has been observed in a mouse model of dysregulated fear nih.gov. Systemic and central amygdala infusion of this compound impaired fear memory consolidation, suggesting that activation of the NOP receptor in the amygdala is sufficient to interfere with fear consolidation nih.gov. The amygdala interacts with other brain structures, such as the bed nucleus of the stria terminalis (BNST), in regulating anxiety and fear frontiersin.org. Functional connectivity between the centromedial amygdala and the BNST has been shown to be essential for fear memory consolidation in male mice uab.cat.

Modulation of Fear Learning Processes

This compound's impact extends to the modulation of fear learning processes. While this compound impaired fear memory consolidation, systemic administration did not alter freezing behavior during the initial cued-fear conditioning acquisition phase researchgate.netnih.gov. This suggests that this compound primarily affects the process by which fear memories are stabilized after learning, rather than the initial acquisition of the fear association itself researchgate.netnih.gov. Fear learning involves specific brain circuits, including the amygdala and prefrontal cortex psych.ac.cnescholarship.org. The ability to discriminate between threat and safety, and the temporal predictability of threats, are also aspects of fear learning that involve specific neural pathways, such as those involving the BNST nih.gov.

Application of this compound in Animal Models of Alcohol-Related Behaviors

Studies utilizing rat models have investigated the impact of this compound on key aspects of alcohol use disorder, including self-administration, motivation for seeking, relapse, and withdrawal-induced anxiety.

Attenuation of Alcohol Self-Administration

This compound has demonstrated the ability to reduce alcohol self-administration in preclinical models. Research indicates that this compound can decrease both home-cage limited access drinking and operant responding for alcohol in rats. nih.govnih.gov Furthermore, it has been shown to suppress the escalation of alcohol consumption induced by prolonged intermittent access to alcohol. nih.govnih.gov In animals with a history of escalated alcohol intake due to intermittent access, this compound also suppressed operant self-administration. nih.govdiva-portal.org These findings suggest that this compound can attenuate excessive alcohol intake in different consumption paradigms.

Reduction of Motivation for Alcohol Seeking

The motivation to seek alcohol is a critical factor in alcohol use disorder. Studies employing the progressive ratio responding paradigm, which measures the effort an animal will exert to obtain alcohol, have shown that this compound decreases the motivation to work for alcohol in rats. nih.govdiva-portal.org This indicates that this compound can reduce the reinforcing efficacy of alcohol.

Prevention of Relapse-Like Alcohol Seeking Triggered by Cues and Stressors

Relapse to alcohol seeking is often triggered by exposure to alcohol-associated cues or stressors. Preclinical research using reinstatement models has shown that this compound is effective in attenuating relapse-like alcohol seeking behavior in rats. nih.govnih.govdiva-portal.org Notably, this compound has demonstrated a broad activity profile by suppressing reinstatement induced by both alcohol-associated cues and pharmacological stressors such as yohimbine. nih.govnih.govresearchgate.net This suggests that this compound may interfere with distinct pathways involved in cue- and stress-induced relapse.

Reversal of Acute Alcohol Withdrawal-Induced Anxiety

Anxiety is a prominent symptom of acute alcohol withdrawal and can contribute to continued alcohol seeking. This compound has been found to potently reverse acute alcohol withdrawal-induced anxiety in rat models, as assessed in the elevated plus-maze test. nih.govnih.govdiva-portal.org In addition to reversing withdrawal-induced anxiety, this compound also exhibited a mild anxiolytic-like effect in non-naive animals. nih.govnih.govdiva-portal.org

Here is a summary of key findings regarding this compound's effects on alcohol-related behaviors:

Behavioral ParadigmEffect of this compound in Rats
Home-cage limited access drinkingReduced intake nih.govnih.gov
Operant alcohol self-administrationSuppressed responding nih.govnih.gov
Escalated alcohol consumption (intermittent access)Suppressed consumption and reversed escalated responding nih.govnih.govdiva-portal.org
Motivation for alcohol seeking (progressive ratio)Decreased motivation nih.govdiva-portal.org
Cue-induced relapse-like seekingAttenuated reinstatement nih.govnih.govdiva-portal.org
Stress-induced relapse-like seekingAttenuated reinstatement nih.govnih.govdiva-portal.orgresearchgate.net
Acute alcohol withdrawal-induced anxietyPotently reversed anxiety nih.govnih.govdiva-portal.org
Anxiety-like behavior (non-naive animals)Mildly anxiolytic nih.govnih.govdiva-portal.org

Research on this compound in Other Preclinical Behavioral Paradigms

Beyond alcohol, preclinical investigations have also explored the effects of this compound in models related to other substances, such as psychostimulants.

Effects on Psychostimulant Reward and Sensitization (e.g., Cocaine)

Research has examined the impact of this compound on the rewarding properties of cocaine using the conditioned place preference (CPP) procedure in mice. Studies specifically investigating this compound's effects on cocaine CPP reported that this compound did not alter the acquisition or expression of cocaine preference. nih.govresearchgate.net Furthermore, this compound did not affect the extinction or reinstatement of cocaine CPP induced by either cocaine priming or a pharmacological stressor. nih.govresearchgate.net These findings suggest that in this specific model and species, this compound did not significantly influence the rewarding effects of cocaine or relapse-like seeking behavior associated with cocaine.

Examination of Nociceptive and Analgesic Pathways

Preclinical in vivo research has investigated the effects of this compound, a Nociceptin (B549756) Opioid Peptide (NOP) receptor agonist, on nociceptive and analgesic pathways. Studies conducted in mice have specifically examined the compound's influence on pain sensitivity in the context of fear memory consolidation research.

Detailed research findings indicate that systemic administration of this compound did not induce changes in pain sensitivity when evaluated using a mild electric footshock in the startle chamber researchgate.net. This finding suggests that, in this specific preclinical model and test paradigm, this compound did not exhibit analgesic effects or alter the sensitivity to noxious stimuli researchgate.net, emory.edu.

Further research suggests that the regulation of nociception by the NOP receptor system may be influenced by the nature of the test employed researchgate.net. In the studies evaluating fear memory consolidation, this compound did not appear to affect sensitivity to pain emory.edu.

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Sr8993

Methodological Approaches to SR8993 Synthesis

The synthesis of this compound and related compounds requires specific chemical transformations and utilizes key intermediate structures. The compound was developed and synthesized at the University of Miami. nih.gov

Key Synthetic Steps and Intermediates (e.g., 1-(cyclooctylmethyl)piperidin-4-amine)

While a detailed, step-by-step published synthesis of this compound is not extensively available in the search results, one identified intermediate in the synthesis of related NOP ligands is 1-(cyclooctylmethyl)piperidin-4-amine. scispace.com The synthesis of piperidine (B6355638) derivatives, in general, can involve various methods, including the N-heterocyclization of primary amines with diols, cyclization of amino alcohols, or reactions involving piperidone intermediates. organic-chemistry.orggoogle.com The specific synthesis of 1-(cyclooctylmethyl)piperidin-4-amine involves steps such as the synthesis of 1-(cyclooctylmethyl)piperidin-4-amine itself, followed by further reactions to build the final this compound structure. scispace.com Another related intermediate mentioned in the context of NOP receptor ligands is 4-amino-3-(tert-butyldimethylsilanyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, used in the synthesis of a different NOP antagonist. nih.gov

Development of Related Analogs for Research Purposes

The development of this compound has been part of a broader effort to find potent and selective NOP receptor agonists. nih.govemory.edu This involves the synthesis and evaluation of related molecules to explore the chemical space around the this compound structure and identify compounds with potentially improved properties, such as higher potency, better selectivity, or optimized pharmacokinetic profiles. nih.govnih.gov The existence of this compound and other selective NOP agonists like Ro 64-6198, W-212393 (MT-7716), and AT-312 highlights the ongoing research into developing diverse chemical scaffolds targeting the NOP receptor. nih.govfrontiersin.org The synthesis of analogs is crucial for SAR studies, allowing researchers to understand how modifications to the molecular structure impact binding affinity and functional activity at the NOP receptor. researchgate.netglobalauthorid.com

Structure-Activity Relationship (SAR) Elucidation for NOP Receptor Agonism

Understanding the relationship between the chemical structure of this compound and its activity at the NOP receptor is fundamental to the rational design of improved ligands.

Identification of Pharmacophores Critical for NOP Receptor Selectivity and Potency

This compound is characterized by high selectivity for the NOP receptor over classical opioid receptors, including mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govresearchgate.netemory.edu It shows significantly lower affinity for μ-opioid receptors (EC50 = 4800 ± 3300 nM) compared to its potent activation of the NOP receptor (EC50 = 8.8 ± 1.38 nM). emory.edu It has essentially no activity at the κ- or δ-opioid receptors. nih.govemory.edu This high selectivity is a key characteristic that distinguishes this compound and makes it a valuable tool for studying the specific roles of the NOP receptor. nih.gov

The structural features (pharmacophores) responsible for this high selectivity and potent agonism at the NOP receptor are investigated through SAR studies. While the specific details of this compound's pharmacophore are not explicitly detailed in the provided snippets, research on NOP receptor ligands in general indicates that specific structural motifs are critical for binding and activation. mdpi.com The NOP receptor has structural similarities to classical opioid receptors but possesses a unique pharmacological profile. mdpi.com The endogenous ligand, nociceptin (B549756)/orphanin FQ (N/OFQ), differs from other opioid peptides by having a phenylalanine instead of tyrosine at the N-terminus, suggesting the importance of this region for NOP receptor interaction. mdpi.com SAR studies on various NOP ligands aim to identify the key functional groups and their spatial arrangement required for high affinity binding and efficient signal transduction through the NOP receptor. researchgate.netglobalauthorid.commdpi.com

Rational Design Principles for Modulating NOP Receptor Interactions

Rational design in the context of NOP receptor ligands involves using the knowledge gained from SAR studies and the understanding of the receptor structure to design new molecules with desired properties. mdpi.com This can involve modifying specific parts of the this compound structure or designing entirely new scaffolds that are predicted to interact favorably with the NOP receptor binding site. mdpi.com The goal is to optimize potency, selectivity, and pharmacokinetic properties, such as brain penetration. nih.govemory.edumedchemexpress.com

Rational design principles for modulating NOP receptor interactions may include:

Tailoring functional groups: Introducing or modifying chemical groups to enhance interactions with specific amino acid residues in the NOP receptor binding site.

Designing for specific receptor conformations: Aiming to stabilize the active conformation of the NOP receptor to promote agonism.

Developing biased agonists: Designing ligands that selectively activate certain downstream signaling pathways coupled to the NOP receptor, potentially leading to a more favorable therapeutic profile. researchgate.net

The development of this compound and other selective NOP agonists exemplifies the application of rational design principles in medicinal chemistry to target this important receptor system. nih.govnih.govmdpi.com

Biochemical and Preclinical Pharmacokinetic Characterization of Sr8993

Absorption and Distribution Profiles in Animal Models

Studies in animal models, such as mice and rats, have assessed the absorption and distribution of SR8993 following administration. Absorption refers to the process by which the compound enters the bloodstream, while distribution describes its movement from the bloodstream into various tissues and organs. Animal models are commonly used in preclinical pharmacokinetics to predict drug behavior in humans, although interspecies differences can exist. researchgate.netuio.nocreative-biolabs.comeuropa.eu

Brain Penetration Assessment

Assessment of brain penetration is a critical aspect of characterizing compounds intended to act on the central nervous system (CNS), such as this compound, a NOP-R agonist. medchemexpress.comnih.govtargetmol.comemory.eduucsc.eduwikipedia.org this compound has been shown to be brain-penetrant upon peripheral administration, including intraperitoneal (i.p.) injection in mice and rats. nih.govemory.edu This indicates that the compound can cross the blood-brain barrier (BBB) and reach the brain tissue where its target receptor is located. medchemexpress.comnih.govtargetmol.comucsc.edu Achieving pharmacologically active concentrations in the brain is essential for this compound to exert its effects on NOP-R in the CNS. nih.govemory.edu

Brain-to-Plasma Concentration Ratios

The brain-to-plasma concentration ratio (brain/plasma ratio or Kp) is a metric used to assess the extent of a compound's distribution into the brain relative to the plasma. ucsc.edunih.govresearchgate.netbioworld.comscispace.comresearchgate.net This ratio provides an indication of how readily a compound crosses the blood-brain barrier and distributes into brain tissue. ucsc.eduresearchgate.net In mice, pharmacokinetic studies have shown a brain/plasma ratio of 0.55 for this compound, measured 2 hours after intravenous dosing. nih.govresearchgate.netbioworld.comscispace.com A brain/plasma ratio of 0.55 suggests a moderate level of brain penetration and distribution. researchgate.net For context, a ratio close to unity might suggest passive diffusion across the BBB, while lower ratios can indicate limited penetration or active efflux. researchgate.net

Table 1: Brain-to-Plasma Concentration Ratio of this compound in Mice

SpeciesAdministration RouteTime Point Post-DosingBrain/Plasma Ratio
MouseIntravenous2 hours0.55

Metabolism and Elimination in Preclinical Systems

The metabolism and elimination of a compound determine how it is broken down and removed from the body. These processes are typically evaluated in preclinical systems to understand the compound's fate and potential for drug interactions.

Stability in Liver Microsome Preparations (Mouse and Human)

Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. spmed.krevotec.comenamine.netnih.gov Assessing a compound's stability in liver microsome preparations provides an in vitro indication of how readily it is metabolized by hepatic enzymes. spmed.krevotec.comenamine.net Studies have shown that this compound is stable in both human and mouse liver microsome preparations. nih.govresearchgate.netscispace.com This suggests that this compound is not extensively metabolized by the enzymes present in liver microsomes from these species. nih.govresearchgate.netscispace.com

Table 2: Stability of this compound in Liver Microsome Preparations

Preparation SourceStability
Human Liver MicrosomesStable
Mouse Liver MicrosomesStable

Evaluation of Cytochrome P450 (CYP450) Isoform Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of enzymes that play a major role in drug metabolism. nih.govresearchgate.netevotec.comnih.govresearchgate.nethandwiki.orgwindows.net Evaluating the potential of a compound to inhibit CYP450 isoforms is important because such inhibition can lead to drug-drug interactions. nih.govresearchgate.netresearchgate.net this compound has been evaluated for its inhibition of major CYP450 isoforms. nih.govresearchgate.net The results indicate that this compound does not show significant inhibition of most major CYP450 isoforms, with the exception of CYP2D6. nih.govresearchgate.net This suggests a relatively low potential for this compound to cause metabolic drug interactions via CYP450 inhibition, with the possible exception of interactions involving CYP2D6 substrates. nih.govresearchgate.net

Table 3: Inhibition of Major CYP450 Isoforms by this compound

CYP450 IsoformInhibition Status
Most Major IsoformsNo significant inhibition
CYP2D6Inhibition observed

In Vivo Half-Life Determination in Animal Models

The in vivo half-life (t₁/₂) of a compound is the time it takes for the concentration of the compound in the plasma or bloodstream to be reduced by half. creative-biolabs.comnih.govresearchgate.netscispace.comwindows.netwikidoc.orgnih.gov It is a key pharmacokinetic parameter that provides information about the duration of a compound's presence in the systemic circulation. creative-biolabs.comnih.govresearchgate.netscispace.com Drug metabolism and pharmacokinetic studies in mice have determined the in vivo half-life of this compound to be 4.8 ± 0.6 hours. nih.govresearchgate.netscispace.com This half-life value in mice provides an estimate of how long this compound remains in the system, which is important for understanding its pharmacokinetic profile in a living organism. creative-biolabs.comnih.govresearchgate.netscispace.com

Table 4: In Vivo Half-Life of this compound in Mice

SpeciesIn Vivo Half-Life (hours)
Mouse4.8 ± 0.6

Implications of Pharmacokinetic Profile for Preclinical Experimental Design

This compound is characterized as a novel, specific, and potent agonist of the nociceptin (B549756) opioid peptide receptor (NOP-R) cenmed.com. Preclinical investigations have demonstrated that systemic administration of this compound can impact cued-fear memory consolidation in mice cenmed.com. This finding, derived from in vivo studies utilizing systemic delivery, suggests that this compound possesses a pharmacokinetic profile that allows for sufficient exposure at the target site (likely in the central nervous system, given its behavioral effects on fear memory) to elicit a pharmacological response cenmed.com.

While detailed preclinical pharmacokinetic data for this compound, such as specific values for absorption, distribution, metabolism, excretion (ADME), bioavailability, and half-life, were not extensively available in the consulted literature, the observation of efficacy following systemic injection in mice cenmed.com provides crucial initial insight for preclinical experimental design. The effectiveness via this route implies a degree of oral bioavailability or sufficient absorption from the injection site into systemic circulation, followed by distribution to relevant brain regions expressing the NOP-R.

The pharmacokinetic profile of a compound like this compound is paramount in designing robust and interpretable preclinical experiments. Key pharmacokinetic parameters directly influence study design elements such as the route of administration, dosing regimen (dose amount, frequency, and duration), timing of assessments relative to administration, and even the choice of animal model.

For instance, knowing the half-life of this compound would inform how frequently it needs to be administered to maintain therapeutic levels in the body or at the target site. Information on its distribution, particularly its ability to cross the blood-brain barrier, is critical for studying its central effects on the NOP-R. The route of administration used in the effective study (systemic injection) cenmed.com suggests this is a viable delivery method for preclinical research. If future studies were to explore alternative routes, such as oral administration, detailed bioavailability data would be essential to determine appropriate dosing.

Furthermore, understanding the metabolic pathways and excretion routes of this compound is important for assessing potential drug-drug interactions in combination studies and for interpreting the duration of its effects. The lack of observed locomotor changes or alterations in pain sensitivity following this compound administration in mice cenmed.com suggests a favorable initial safety profile within the context of those specific behavioral assessments, which is indirectly related to the exposure levels achieved based on its pharmacokinetic properties at the tested dose.

In the absence of comprehensive pharmacokinetic data, preclinical studies with this compound must often employ empirical approaches to dosing and timing, guided by observed efficacy and tolerability in initial experiments cenmed.com. However, acquiring detailed pharmacokinetic information remains a critical step to optimize experimental design, ensure adequate target engagement, facilitate translation to other species or clinical settings, and interpret results within a pharmacokinetic/pharmacodynamic framework. The demonstrated in vivo activity via systemic administration cenmed.com serves as a foundational piece of pharmacokinetic-related information guiding initial preclinical research efforts with this compound.

Advanced Methodological Approaches in Sr8993 Research

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a significant role in understanding the interaction of ligands like SR8993 with their target receptors, such as the NOP receptor. These in silico methods provide insights into binding modes, receptor activation mechanisms, and can aid in predicting compound activity and selectivity.

Molecular Docking and Dynamics Simulations for NOP Receptor Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it is bound to a receptor, aiming to predict the strength of the binding or affinity between the two molecules. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing a dynamic view of the interaction and stability of the receptor-ligand complex plos.orgnih.govnepjol.infochemrevlett.comnih.gov. These methods are valuable for studying G protein-coupled receptors (GPCRs) like the NOP receptor, which undergo conformational changes upon ligand binding researchgate.netnih.gov.

Studies have utilized homology modeling to create models of the NOP receptor, including its active state, for use in molecular dynamics simulations researchgate.net. These simulations have revealed insights into the conformational changes associated with NOP receptor activation, such as movements in transmembrane helices 3 and 6 researchgate.net. Molecular dynamics simulations of the NOP receptor docked with agonist molecules have also been performed to analyze time-dependent behavior, refine binding modes, and identify residues crucial for binding nih.gov. While specific detailed molecular docking or dynamics simulation data for this compound were not extensively detailed in the provided information, this compound is known to be a highly selective NOP receptor agonist researchgate.netnih.govemory.edunih.gov, making these computational techniques highly relevant for investigating its precise interaction with the NOP receptor at a molecular level. Understanding these interactions through simulation can provide a basis for structure-based drug design efforts targeting the NOP receptor nih.gov.

In Silico Prediction of Compound Activity and Selectivity

In silico methods are also employed for predicting the biological activity and selectivity of chemical compounds beilstein-journals.orgnih.govmdpi.comactamedica.orgbonviewpress.com. These computational approaches can analyze the chemical structure of a compound and predict its potential interactions with various biological targets, thereby estimating its likely activities and off-target effects nih.govactamedica.org. This is particularly useful in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing nih.gov.

This compound has been characterized experimentally as a selective agonist for the NOP receptor, demonstrating significantly lower activity at other opioid receptors such as the mu, delta, and kappa receptors researchgate.netnih.govemory.edunih.gov. Specifically, this compound has shown >100-fold selectivity for the NOP receptor over the μ-opioid receptor and essentially no activity at the κ- or δ-opioid receptor nih.gov. This high selectivity is a key characteristic that could be explored and potentially predicted using in silico methods, contributing to the understanding of the structural features of this compound that confer this specificity. In silico predictions can complement experimental findings by providing theoretical support and guiding the design of novel compounds with improved activity and selectivity profiles bonviewpress.com.

Genetic and Epigenetic Investigations Related to NOP Receptor Function

Genetic and epigenetic studies provide crucial insights into the role of the NOP receptor, encoded by the OPRL1 gene, in various physiological and pathological processes, often utilizing animal models.

Analysis of OPRL1 Gene Expression in Animal Models

Analysis of OPRL1 gene expression in animal models is a key approach to understand the conditions and brain regions where the NOP receptor system is active. Studies in murine animal models have shown that OPRL1 expression is found in the central amygdala researchgate.netnih.govemory.eduelsevier.eselsevier.esnih.gov. Using techniques such as microarray analysis, researchers have observed altered regulation of OPRL1 mRNA in the amygdala in response to stress and fear conditioning nih.govemory.eduelsevier.eselsevier.esnih.govemory.edu. For instance, in a study using a mouse model of dysregulated fear, altered expression of the Oprl1 gene was found within the amygdala researchgate.netnih.govemory.edunih.gov. Regulation of OPRL1 mRNA was reported to be greater in animals exhibiting fear expression compared to control groups elsevier.eselsevier.es.

This compound has been utilized in these animal model studies to investigate the functional consequences of NOP receptor activation in the context of observed changes in OPRL1 expression researchgate.netnih.govemory.eduelsevier.eselsevier.esnih.gov. Systemic and central amygdala infusion of this compound, as a selective NOP-R agonist, was shown to impair fear memory consolidation in mice researchgate.netnih.govemory.edunih.gov. This suggests that activation of the OPRL1/NOP receptor system can interfere with fear consolidation, even in models of fear dysregulation nih.govemory.edu.

Role of OPRL1 Polymorphisms in Animal Model Phenotypes

Genetic variations, such as single-nucleotide polymorphisms (SNPs), within the OPRL1 gene can influence receptor function and contribute to phenotypic differences. While the provided information primarily discusses the role of OPRL1 polymorphisms in human phenotypes related to PTSD nih.govelsevier.eselsevier.esnih.govemory.edu, these findings are often investigated in conjunction with or inform studies using animal models.

Research in humans has found associations between specific SNPs within the OPRL1 gene and increased symptoms in individuals with PTSD, particularly those with a history of childhood abuse nih.govelsevier.eselsevier.esnih.govemory.edu. For example, a positive association was found between the SNP rs6010719 and increased symptoms in individuals with PTSD and a history of child abuse nih.govelsevier.eselsevier.esnih.gov. These human genetic findings highlight the importance of the OPRL1 gene in fear processing and amygdala function nih.govnih.gov. While the direct role of these specific polymorphisms in animal model phenotypes related to this compound studies is not explicitly detailed in the snippets, the investigation of genetic factors influencing NOP receptor function in animal models is a crucial aspect of understanding the biological context in which compounds like this compound exert their effects. Genetic variations in animal models can lead to differences in OPRL1 expression or receptor function, potentially influencing their behavioral responses to NOP agonists like this compound.

Neuroimaging Techniques in Preclinical this compound Studies

Neuroimaging techniques are powerful tools used in preclinical research to visualize and measure changes in brain structure, function, and metabolism in living animals ox.ac.ukbrain-imaging.org. These techniques can provide spatial and temporal information about neural activity and connectivity, offering insights into the brain circuits affected by pharmacological agents ox.ac.ukbrain-imaging.org.

While the provided search results discuss the application of neuroimaging in preclinical studies generally ox.ac.ukbrain-imaging.orgbarcelonabeta.org and mention neuroimaging findings related to OPRL1 in humans (e.g., MRI analysis of amygdala-insula functional connectivity associated with an OPRL1 SNP) nih.govnih.gov, there is no specific information detailing the use of neuroimaging techniques in preclinical studies specifically involving this compound.

However, given that this compound is a brain-penetrant NOP receptor agonist nih.gov that affects fear memory consolidation in animal models researchgate.netnih.govemory.edunih.gov, preclinical neuroimaging techniques such as functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) could potentially be employed to investigate the neurobiological effects of this compound. Such studies could aim to identify the specific brain regions and circuits where this compound exerts its effects, measure changes in neural activity or connectivity following administration, and potentially correlate these neuroimaging findings with observed behavioral outcomes in animal models. The application of neuroimaging in preclinical studies with this compound would provide a more comprehensive understanding of its mechanism of action within the complex neural circuitry.

Emerging Research Directions and Future Academic Perspectives for Sr8993

Exploration of SR8993's Role in Other Neurobiological Processes

While initial research has highlighted this compound's impact on specific behavioral paradigms, its role in a broader spectrum of neurobiological processes warrants further investigation. The NOP receptor is widely distributed in the brain and implicated in various functions, suggesting that this compound's influence may extend beyond currently studied areas.

Potential Modulatory Effects on Learning and Memory Beyond Fear Conditioning

Existing studies have demonstrated that this compound can impair cued-fear memory consolidation in mice when administered before or immediately after fear conditioning researchgate.netemory.edu. This effect, observed with both systemic and central amygdala administration, suggests a direct influence on the neural mechanisms underlying the formation of associative fear memories researchgate.netemory.edu. Given the involvement of brain regions rich in NOP receptors, such as the amygdala and hippocampus, in various forms of learning and memory, future research could explore this compound's potential modulatory effects on other memory domains. researchgate.netemory.eduresearchgate.netfrontiersin.orgbiorxiv.orgelifesciences.org. This could include investigating its impact on spatial memory, recognition memory, or extinction memory beyond the context of fear. The precise mechanisms by which NOP receptor activation influences memory consolidation are still being elucidated, and further studies with this compound could contribute to this understanding. One perspective suggests that NOP receptor antagonists might be beneficial for memory deficits in stress-related disorders, implying a complex or potentially opposing role for agonists like this compound in certain memory processes researchgate.net.

Investigations into Stress Response Mechanisms

This compound has shown efficacy in attenuating stress-induced relapse to alcohol seeking in rat models, as well as reversing acute alcohol withdrawal-induced anxiety nih.govresearchgate.netdiva-portal.org. These findings strongly suggest a role for this compound and the NOP receptor system in mediating aspects of the stress response. Future investigations could delve deeper into the specific mechanisms by which this compound exerts these anti-stress effects. This might involve examining its influence on key components of the neuroendocrine stress axis, such as the hypothalamic-pituitary-adrenal (HPA) axis, or its interactions with neurotransmitter systems known to be involved in stress, such as the noradrenergic system or corticotropin-releasing factor (CRF) pathways. researchgate.netdntb.gov.uanih.gov. The amygdala, a brain region centrally involved in processing stress and emotion, is a likely site of action for this compound's effects on stress-related behaviors researchgate.netneurosciencecme.com. Further research could utilize advanced techniques to map the neural circuits and molecular pathways through which this compound modulates stress responses in various contexts, not limited to alcohol withdrawal.

Integration of this compound into Polypharmacological Research Strategies

The complexity of neurobiological disorders often necessitates targeting multiple pathways to achieve optimal therapeutic outcomes. This has led to a growing interest in polypharmacology, the use of multiple drugs or single agents that act on multiple targets. nih.govresearchgate.net. This compound's specific activity on the NOP receptor positions it as a potential component in such strategies. dntb.gov.ua.

Co-administration Studies with Other Neuroactive Compounds

Given this compound's demonstrated effects on behaviors relevant to alcohol use disorder and stress, future research could explore the therapeutic potential of co-administering this compound with other neuroactive compounds. This could involve combining this compound with agents that target complementary neurotransmitter systems or signaling pathways implicated in the targeted disorder. For instance, exploring co-administration with modulators of glutamatergic, GABAergic, or other opioid receptor systems might reveal synergistic effects or allow for lower doses of each compound, potentially reducing side effects. mdpi.comsoton.ac.uk. While systematic studies on co-administration specifically involving this compound and other neuroactive compounds are not extensively detailed in the provided information, the general framework of polypharmacology in treating complex conditions like substance use disorders supports this as a valuable future direction. nih.govresearchgate.net. Human laboratory studies are also highlighted as a cost-effective approach to study the effects of co-administration in alcohol research researchgate.net.

Development of Multi-Targeting Ligands Based on this compound Scaffolds

An extension of co-administration is the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. This approach is gaining traction in the treatment of complex diseases like Alzheimer's, where multiple pathological factors contribute to the disease state. nih.govnih.gov. While there is no direct evidence in the search results of MTDLs being developed specifically based on the this compound structure, the concept of targeting multiple pathways with a single agent aligns with the potential for this compound's NOP receptor activity to be combined with other relevant pharmacophores. Future academic perspectives could involve the rational design and synthesis of novel compounds that incorporate the structural features responsible for this compound's NOP receptor agonism with elements that interact with other targets relevant to neurobiological disorders, such as those involved in stress response, reward pathways, or cognitive function. This would require a deep understanding of the pharmacophore of this compound and the target profiles of other relevant receptors or enzymes.

Advancing Preclinical Model Sophistication for this compound Research

Preclinical models are fundamental to understanding the in vivo effects of compounds like this compound and predicting their potential clinical utility. While established rodent models have been instrumental in the initial characterization of this compound, advancing the sophistication of these models can provide more nuanced and translatable insights. nih.gov.

Future this compound research can benefit from incorporating more advanced preclinical methodologies. This could include the use of sophisticated behavioral paradigms that better mimic the complexity and heterogeneity of human conditions, such as operant tasks assessing different aspects of motivation or decision-making, or models incorporating social and environmental factors. nih.govdiva-portal.orgresearchgate.netnih.gov. Furthermore, integrating in vivo neuroimaging techniques, such as fMRI or PET, with this compound administration in animal models could help to map the functional brain circuits modulated by NOP receptor activation and its correlation with behavioral outcomes. soton.ac.uk. The application of genetic tools, such as conditional knockout or optogenetic/chemogenetic techniques targeting NOP receptors in specific brain regions or cell types, can provide greater precision in understanding the circuit-specific effects of this compound. Advances in in silico modeling and the development of New Approach Methodologies (NAMs), including organ-on-a-chip systems and advanced in vitro assays, could also complement traditional animal studies, potentially improving the predictability of this compound's effects in humans and reducing reliance on animal testing in certain research phases. mdpi.comfda.gov. Applying these advanced preclinical approaches to this compound research will be crucial for a more comprehensive understanding of its neurobiological actions and its potential as a therapeutic agent.

Development of Novel Animal Models to Further Elucidate NOP Receptor Biology

The study of NOP receptor biology has historically relied on traditional animal models, primarily rodents. The advent of selective NOP agonists like this compound has facilitated more precise pharmacological investigations within these models. For instance, this compound has been extensively evaluated in rat models to assess its effects on alcohol-related behaviors, including motivation to obtain alcohol, relapse to alcohol-seeking behavior, and escalated alcohol intake. nih.govnih.gov These studies have utilized paradigms such as operant self-administration and the elevated plus-maze to demonstrate this compound's potential anxiolytic effects and its ability to attenuate alcohol seeking. nih.govnih.gov

Beyond pharmacological tools, the development and utilization of genetically modified animals have been crucial in dissecting the specific roles of the NOP receptor. Complementary information on NOP receptor function has been gathered using animals, such as mice and rats, with deficiencies in the expression of the NOP receptor or the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide precursor. plos.org Studies employing NOP receptor knockout mice have been instrumental in confirming that the observed effects of NOP-targeted compounds are indeed mediated via the NOP receptor. frontiersin.org The continued development of more sophisticated genetic models, potentially involving conditional or cell-specific knockout or knock-in strategies, in conjunction with pharmacological tools like this compound, will allow for a more granular understanding of NOP receptor function in specific neural circuits and cell types. These novel animal models can help to overcome limitations of systemic drug administration and provide insights into the precise anatomical substrates underlying the behavioral effects of NOP receptor activation by compounds like this compound.

Utilization of Organoid and Advanced In Vitro Systems

While animal models provide valuable insights into complex behaviors, advanced in vitro systems offer controlled environments to investigate the cellular and molecular mechanisms underlying NOP receptor signaling. The characterization of NOP receptor ligands, including peptide derivatives, has utilized in vitro assays such as GTPγS binding, calcium mobilization, and electrically stimulated mouse vas deferens assays. mdpi.com These techniques allow for the assessment of ligand binding affinity, efficacy, and downstream signaling pathways activated by NOP receptor agonists like this compound.

Furthermore, dynamic mass redistribution (DMR) has been presented as a phenotypic biosensor technology capable of measuring integrated cellular responses to GPCR activation, including the NOP receptor. plos.org This technology can provide a broader perspective on how NOP ligands influence cellular activity beyond canonical signaling pathways. Although the direct application of this compound in organoid models was not found in the immediate search results, the increasing sophistication of 3D cell culture systems, such as brain organoids, presents a promising avenue for future research. Organoids derived from induced pluripotent stem cells (iPSCs) can recapitulate aspects of neural development and organization, offering a more physiologically relevant in vitro system compared to traditional 2D cell cultures. Utilizing this compound in such advanced in vitro models could provide unprecedented opportunities to study the impact of NOP receptor activation on neural circuit formation, synaptic function, and cellular interactions in a controlled and scalable manner, complementing findings from in vivo studies.

Contribution of this compound Research to Fundamental Neuroscience

Research involving this compound has made significant contributions to fundamental neuroscience by helping to delineate the physiological roles of the NOP receptor system. The NOP receptor and its endogenous ligand, N/OFQ, are widely distributed throughout the brain and are involved in a diverse range of physiological and motivational processes. plos.orgmdpi.comnih.govwikipedia.org Studies utilizing this compound have provided further evidence for the involvement of the NOP system in areas such as anxiety, stress response, learning and memory, and substance use disorders. nih.govnih.govmdpi.comelsevier.esemory.eduurosario.edu.coresearchgate.net

For example, research with this compound in animal models of alcohol use disorder has reinforced the understanding of the NOP system's role in alcohol reward and seeking behaviors. nih.govnih.govresearchgate.net Additionally, studies investigating the effects of this compound on fear memory consolidation in models of post-traumatic stress disorder (PTSD) have highlighted the NOP system's involvement in the processing of traumatic memories. mdpi.comelsevier.esemory.eduurosario.edu.co The ability of this compound to impair fear memory consolidation in these models suggests a potential mechanism by which NOP receptor activation can influence emotional learning and memory processes. emory.eduurosario.edu.co

Q & A

Q. What is the pharmacological mechanism of SR8993 in modulating nociceptin receptors, and how does this relate to its experimental applications in addiction research?

this compound is a selective agonist of the nociceptin opioid peptide (NOP) receptor, which modulates neurotransmitter systems involved in addiction and reward pathways. Preclinical studies often employ behavioral models like conditioned place preference or operant self-administration to evaluate its effects. Researchers should design dose-response experiments with rigorous controls (e.g., vehicle comparisons) and validate receptor engagement using binding assays or knockout models to isolate mechanism-specific outcomes .

Q. What are the key considerations when designing an experiment to test this compound’s effects on behavioral outcomes?

Critical factors include:

  • Model selection : Use validated animal models (e.g., rodents) for addiction-related behaviors.
  • Confounding variables : Control for stress, circadian rhythms, and dosing schedules.
  • Blinding : Implement double-blind protocols to minimize bias.
  • Statistical power : Conduct a priori power analysis to determine sample size. Behavioral assays (e.g., reinstatement tests) should align with translational research goals .

How should researchers formulate hypothesis-driven research questions when studying this compound’s therapeutic potential?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example: “In cocaine-addicted rodents (P), does this compound (I) compared to saline (C) reduce relapse-like behavior (O)?” Ensure hypotheses are grounded in literature gaps (e.g., conflicting results on NOP agonists’ efficacy) and specify measurable outcomes (e.g., lever presses in self-administration) .

Q. What statistical methods are appropriate for analyzing this compound’s effects in behavioral experiments?

Use mixed-effects models to account for repeated measures and individual variability. For non-normal data, apply non-parametric tests (e.g., Mann-Whitney U). Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Transparent reporting of raw data and exclusion criteria is critical .

Advanced Research Questions

Q. How can researchers address contradictory findings in studies investigating this compound’s impact on cocaine-seeking behavior?

Contradictions may stem from differences in species, dosing protocols, or behavioral paradigms. To resolve discrepancies:

  • Conduct systematic reviews with meta-analyses to aggregate data.
  • Use GRADE criteria to assess study quality and heterogeneity.
  • Replicate experiments under standardized conditions (e.g., Open Science Framework protocols) and report negative results to reduce publication bias .

Q. What methodological strategies are recommended for integrating this compound’s pharmacological data with transcriptomic or proteomic analyses in addiction research?

Combine behavioral data with multi-omics approaches (e.g., RNA sequencing, phosphoproteomics). Use bioinformatics tools (e.g., Gene Ontology enrichment) to identify pathways modulated by this compound. Validate findings with orthogonal methods (e.g., CRISPR knockouts) and collaborate with bioinformaticians to ensure robust data interpretation .

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in behavioral pharmacology?

Follow ARRIVE guidelines for preclinical research:

  • Detail animal husbandry, randomization, and blinding.
  • Share protocols, raw data, and analysis code in repositories like Zenodo.
  • Include positive/negative controls (e.g., known NOP antagonists). Pre-register studies and solicit peer review of experimental designs to mitigate bias .

Q. How can researchers leverage systematic review methodologies to contextualize this compound’s efficacy within existing addiction pharmacotherapies?

Follow PRISMA guidelines to systematically identify and synthesize studies on this compound and comparators (e.g., naltrexone). Use meta-regression to explore variables like dose, administration route, and model validity. Assess bias risk with tools like SYRCLE’s RoB for animal studies. Highlight translational gaps (e.g., species differences in receptor expression) .

Methodological Resources

  • Experimental Design : Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Reporting : Adhere to journal-specific guidelines for methods sections (e.g., detailed protocols, SI units) and avoid redundant data presentation .
  • Ethical Compliance : Document animal welfare protocols and institutional approvals, particularly for addiction-related stressors (e.g., chronic drug exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR8993
Reactant of Route 2
Reactant of Route 2
SR8993

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.